Tert-butyl [(1S)-1-(3-bromo-4-methoxyphenyl)ethyl]carbamate
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Overview
Description
Tert-butyl [(1S)-1-(3-bromo-4-methoxyphenyl)ethyl]carbamate is a chemical compound with the molecular formula C13H18BrNO3 It is a derivative of carbamic acid and features a tert-butyl group, a bromo-substituted phenyl ring, and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl [(1S)-1-(3-bromo-4-methoxyphenyl)ethyl]carbamate typically involves the reaction of tert-butyl carbamate with an appropriate bromo-substituted phenyl ethyl derivative. The reaction is usually carried out under controlled conditions to ensure the desired stereochemistry and purity of the product. Common reagents used in the synthesis include tert-butyl carbamate, brominated phenyl ethyl derivatives, and suitable solvents such as dichloromethane or tetrahydrofuran. The reaction may be catalyzed by bases such as triethylamine or sodium hydride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and efficiency, often involving continuous flow reactors and automated systems to control reaction parameters. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl [(1S)-1-(3-bromo-4-methoxyphenyl)ethyl]carbamate can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Hydrolysis: The carbamate group can be hydrolyzed to yield the corresponding amine and carbon dioxide.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted phenyl derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound .
Scientific Research Applications
Tert-butyl [(1S)-1-(3-bromo-4-methoxyphenyl)ethyl]carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl [(1S)-1-(3-bromo-4-methoxyphenyl)ethyl]carbamate involves its interaction with specific molecular targets. The bromo and methoxy groups on the phenyl ring can participate in binding interactions with enzymes or receptors, potentially inhibiting their activity. The carbamate group can also form covalent bonds with nucleophilic residues in proteins, leading to irreversible inhibition .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl carbamate: A simpler derivative without the bromo and methoxy substituents.
Bromo-substituted phenyl ethyl carbamates: Compounds with similar structures but different substituents on the phenyl ring.
Methoxy-substituted phenyl ethyl carbamates: Compounds with methoxy groups but lacking the bromo substituent
Uniqueness
Tert-butyl [(1S)-1-(3-bromo-4-methoxyphenyl)ethyl]carbamate is unique due to the combination of the bromo and methoxy groups on the phenyl ring, which can confer distinct chemical reactivity and biological activity. This makes it a valuable compound for specific applications in research and industry .
Properties
CAS No. |
701939-09-5 |
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Molecular Formula |
C14H20BrNO3 |
Molecular Weight |
330.22 g/mol |
IUPAC Name |
tert-butyl N-[(1S)-1-(3-bromo-4-methoxyphenyl)ethyl]carbamate |
InChI |
InChI=1S/C14H20BrNO3/c1-9(16-13(17)19-14(2,3)4)10-6-7-12(18-5)11(15)8-10/h6-9H,1-5H3,(H,16,17)/t9-/m0/s1 |
InChI Key |
GLBNVQHUKWRLJA-VIFPVBQESA-N |
Isomeric SMILES |
C[C@@H](C1=CC(=C(C=C1)OC)Br)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC(C1=CC(=C(C=C1)OC)Br)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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